molecular formula C23H27N5O4 B161197 Cyclazosin CAS No. 139953-73-4

Cyclazosin

Katalognummer B161197
CAS-Nummer: 139953-73-4
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: XBRXTUGRUXGBPX-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclazosin is a selective alpha-1 adrenergic receptor antagonist that was first synthesized in the 1980s. It has been shown to have potential therapeutic applications for the treatment of hypertension, benign prostatic hyperplasia, and other cardiovascular diseases. Cyclazosin has also been used in scientific research to investigate the role of alpha-1 adrenergic receptors in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Absolute Configuration and Binding Profile

  • Cyclazosin, a quinazoline derivative, is characterized as an alpha(1b)-adrenoceptor selective ligand in binding assays and an alpha(1B)-selective antagonist in isolated tissues. The absolute configuration of (+)-cyclazosin has been determined by X-ray crystallographic analysis, revealing an R and S configuration at its C4a and C8a atoms, respectively (Giardiná et al., 2004). Cyclazosin exhibits high specificity for alpha 1-adrenoceptors and demonstrates a 10–15-fold selectivity for alpha 1B-adrenoceptors compared to the alpha 1A subtype (Giardiná et al., 1995).

Pharmacological Profile

  • The functional pharmacological profile of (+)-cyclazosin has been studied, indicating its high-affinity as an alpha1B-adrenoceptor ligand. However, its behavior as a selective alpha1B-adrenoceptor antagonist in functional tissues contradicts results from radioligand binding experiments, suggesting a need for further investigation into the classification of alpha1-adrenoceptors (Stam, van der Graaf, & Saxena, 1998).

Derivatives and Selectivity

  • Research into improving the pharmacological profile of (+)-cyclazosin has led to the synthesis of novel chiral derivatives, which like (+)-cyclazosin, display high and preferential affinity for the alpha 1b-adrenoceptor in both binding and functional assays. Some derivatives showed increased selectivity in comparison to (+)-cyclazosin (Sagratini et al., 2004). Chiral analogues of (+)-cyclazosin have been synthesized and evaluated for their blocking activity against alpha1-adrenoceptors, confirming the importance of stereochemistry in achieving selectivity for the alpha1B subtype (Sagratini et al., 2018).

Functional Evaluation in Tissues

  • (+)-Cyclazosin has been reinvestigated in rat and rabbit tissues to understand discrepancies between binding and functional affinity and selectivity at alpha(1b/B)-adrenoceptors. This study confirmed that (+)-cyclazosin is a selective alpha(1B)-adrenoceptor antagonist in functional assays, showing significant selectivity for the alpha(1B)-adrenoceptor over alpha(1A)- and alpha(1D)-subtypes (Marucci et al., 2005).

Eigenschaften

CAS-Nummer

139953-73-4

Produktname

Cyclazosin

Molekularformel

C23H27N5O4

Molekulargewicht

437.5 g/mol

IUPAC-Name

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1

InChI-Schlüssel

XBRXTUGRUXGBPX-DLBZAZTESA-N

Isomerische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC

Synonyme

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride
cyclazosin
cyclazosin, (trans)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclazosin
Reactant of Route 2
Reactant of Route 2
Cyclazosin
Reactant of Route 3
Reactant of Route 3
Cyclazosin
Reactant of Route 4
Reactant of Route 4
Cyclazosin
Reactant of Route 5
Reactant of Route 5
Cyclazosin
Reactant of Route 6
Reactant of Route 6
Cyclazosin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.